1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-aminopyrimidin-4-yl)ethanone” is a related compound . It has a molecular weight of 137.14 and is a solid at room temperature . It’s used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
Synthesis Analysis
While specific synthesis methods for “1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide” were not found, there are general methods for synthesizing similar compounds. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “1-(2-aminopyrimidin-4-yl)ethanone” consists of a pyrimidine ring attached to an ethanone group . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent provides 4-arylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-aminopyrimidin-4-yl)ethanone” include a molecular weight of 137.14, and it exists as a solid at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds related to 1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide and their structural analyses provide insight into their potential applications in various scientific fields. One study focused on the synthesis and crystal structure of a compound closely related to the title compound, highlighting the importance of X-ray diffraction analysis for determining molecular structure and potential interactions for further applications in material science and drug design (Ji, 2006).
Antitumor Activity
Research into substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines. This suggests potential applications in the development of new cancer therapies (Lombardo et al., 2004).
Amplification of Antibiotics
Compounds with aminopyrimidinyl moieties have been investigated for their ability to amplify the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli. This suggests a potential application in enhancing the efficacy of existing antibiotic treatments (Brown & Cowden, 1982).
Anticancer Activity and Non-Linear Optical (NLO) Properties
The synthesis and characterization of compounds incorporating aminopyrimidinyl moieties have shown promising results in terms of anticancer activity and NLO properties. Such compounds have potential applications in the development of new anticancer drugs and materials with specialized optical properties (Jayarajan et al., 2019).
Oxidation Studies for Environmental Applications
Kinetic and mechanistic studies on the oxidation of substituted azinyl formamidines, including aminopyrimidinyl derivatives, by permanganate in aqueous media have been conducted. These studies have implications for environmental chemistry, particularly in the degradation of pollutants (Fawzy & Shaaban, 2014).
Heterocyclic Synthesis
The utility of enaminonitriles in the synthesis of new heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been explored. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents (Fadda et al., 2012).
Future Directions
The future directions in the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-aminopyrimidin-4-yl derivatives, have been reported to inhibit protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and induce changes that affect cellular processes .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it may impact pathways regulated by these kinases .
Pharmacokinetics
Related compounds have been synthesized and evaluated for their metabolic stability .
Result of Action
Based on the potential targets, it may influence cell growth, differentiation, and apoptosis .
Action Environment
The storage conditions for a related compound suggest that it should be kept in a dark place and under an inert atmosphere .
Properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-16(2)11(18)9-4-7-17(8-5-9)10-3-6-14-12(13)15-10/h3,6,9H,4-5,7-8H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGUTLVHKKGKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2=NC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.